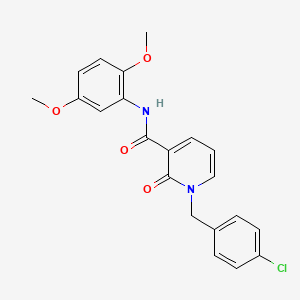

3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

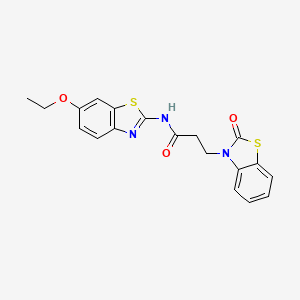

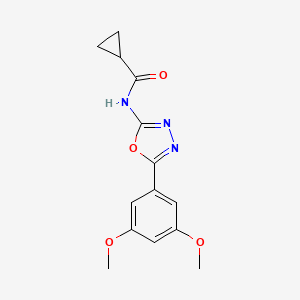

3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one, also known as DCP, is a chemical compound that belongs to the class of coumarin derivatives. It is a yellowish crystalline powder that has been studied for its potential as an anticancer agent.

Applications De Recherche Scientifique

Antioxidant Activity of Coumarins

Coumarins, including structures similar to "3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one," are celebrated for their antioxidant properties. The antioxidant activity is attributed to the 2H-chromen-2-one core, which can establish various interactions and allows charge delocalization, contributing to its capacity to act as a free radical scavenger. This action is crucial in preventing oxidative stress, which can lead to cellular damage and has been implicated in the development of various diseases. The antioxidant properties of coumarins have been systematically analyzed, showing that structural modifications can significantly enhance these activities, demonstrating their potential in developing novel antioxidants (Torres et al., 2014).

Synthesis and Applications

The synthesis of complex coumarin derivatives and their applications in scientific research have been extensively reviewed. These derivatives serve as core structures in secondary metabolites with considerable pharmacological importance. The literature describes various synthetic protocols, highlighting the importance of these compounds in medicinal chemistry and their potential in creating new therapeutic agents. The efficient and straightforward procedures for synthesizing these derivatives underline their significance in drug development and other areas of scientific research (Mazimba, 2016).

Redox Signaling and Cellular Protection

Coumarins and their derivatives also play a vital role in mediating redox signaling networks through regulatory cysteine switches. This mechanism involves the modulation of intracellular signal transduction via the selective oxidation of cysteine residues, which can regulate protein function and contribute to the cellular protective mechanisms against oxidative damage. The ability of coumarin derivatives to influence these pathways suggests their potential in developing strategies aimed at protecting cells from oxidative stress and related diseases (Paulsen & Carroll, 2010).

Propriétés

IUPAC Name |

3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-12(21)11-25-15-5-4-13-8-17(20(22)26-18(13)10-15)16-7-6-14(23-2)9-19(16)24-3/h4-10H,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGEKFTKTFOPEHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,4-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2978491.png)

![(Z)-N'-[(6-fluoropyridin-2-yl)amino]-2-(pyridin-2-ylsulfanyl)ethanimidamide](/img/structure/B2978506.png)

![7-(3,4-dimethylphenyl)-N-(4-fluorobenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2978509.png)

![7-(4-methoxyphenyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2978510.png)